methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS number 10250-59-6
methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS number 10250-59-6
An In-depth Technical Guide to Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This guide provides a comprehensive technical overview of Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 10250-59-6), a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, key applications, and essential safety protocols. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and safe utilization of this important chemical intermediate.
Core Compound Identification and Properties
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative recognized for its utility as a building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a fully substituted pyrazole ring, imparts specific reactivity and stability, making it a valuable intermediate in diverse chemical industries.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of the compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 10250-59-6 | [1][3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Colorless liquid | [1][4] |
| Density | 1.150 g/mL at 25 °C | [1] |
| Boiling Point | 73-80 °C at 5 mmHg | [1][4] |
| Refractive Index (n20/D) | 1.491 | [1] |
| SMILES | COC(=O)c1cc(C)nn1C | |
| InChI Key | KYQGPXFQWUSRMY-UHFFFAOYSA-N |
Synthesis and Mechanistic Pathways
The synthesis of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is most reliably achieved via a two-stage process. This approach ensures high purity and regiochemical control. The overall workflow involves the initial synthesis of the carboxylic acid precursor followed by its esterification.
Stage 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (CAS 5744-56-9)
The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6][7] This reaction is a robust and straightforward approach to forming polysubstituted pyrazoles.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) to ethanol.
-
Reagent Addition: While stirring, slowly add methylhydrazine (1.0 eq) to the solution. Causality: This addition should be performed carefully, potentially in an ice bath, as the initial condensation can be exothermic.
-
Cyclization: Add a base, such as sodium ethoxide (1.1 eq), to the mixture. Heat the reaction mixture to reflux for 4-6 hours. Causality: The base deprotonates the intermediate hydrazone, facilitating the intramolecular cyclization and elimination of water to form the pyrazole ring.
-
Saponification: After the initial cyclization to the ethyl ester, add an aqueous solution of sodium hydroxide (2.5 eq) directly to the reaction mixture. Continue to reflux for an additional 2-3 hours. Causality: This in-situ saponification step hydrolyzes the ethyl ester to the corresponding carboxylate salt, which is necessary for the subsequent isolation of the carboxylic acid.
-
Workup and Isolation: Cool the reaction mixture to room temperature and reduce the volume under vacuum to remove most of the ethanol. Dilute the residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting materials.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using concentrated hydrochloric acid. Causality: Protonation of the carboxylate salt causes the desired 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to precipitate out of the solution as it is less soluble in acidic water.
-
Purification: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum. The product (CAS 5744-56-9) can be recrystallized from an ethanol/water mixture if higher purity is required.[8]
Stage 2: Fischer Esterification to Final Product
Fischer esterification is a classic and cost-effective method for converting a carboxylic acid into an ester using an alcohol in the presence of an acid catalyst.[9][10] The reaction is an equilibrium process; therefore, specific conditions are employed to drive it toward the product.[9][11]
Protocol:
-
Reaction Setup: Suspend the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) from Stage 1 in methanol. Causality: Methanol serves as both the reacting alcohol and the solvent. Using it in large excess shifts the reaction equilibrium towards the formation of the methyl ester, maximizing the yield.[10][12]
-
Catalyst Addition: To the suspension in a flask equipped for reflux, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10][11][12]
-
Reaction: Heat the mixture to reflux and maintain for 5-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Causality: Neutralization quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a colorless liquid, can be further purified by vacuum distillation to yield pure methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]
Applications and Utility
This pyrazole derivative is a versatile intermediate primarily utilized in the synthesis of bioactive molecules for the pharmaceutical and agrochemical sectors.[1]
-
Pharmaceutical Development: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities.[13] This specific compound is explored in the development of novel anti-inflammatory and analgesic drugs.[1]
-
Agrochemical Chemistry: It serves as a crucial building block for various agrochemicals, especially modern fungicides and herbicides that aim to enhance crop protection and yield.[1] It is also used as a reactant in preparing pyrazolyl acrylonitrile derivatives, which have applications as acaricides.[]
-
Material Science: The compound finds use in creating specialty polymers and coatings, where its heterocyclic structure can contribute to improved durability and resistance to environmental factors.[1]
-
Research and Analytical Chemistry: In academic and industrial research, it is used to explore new synthetic pathways and acts as a reagent in certain analytical methods.[1]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
4.1. GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Hazard Class |
| Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |
(Data sourced from Sigma-Aldrich[8])
4.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protection:
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[15]
4.3. Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] A recommended storage temperature is between 0-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]
References
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Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. [Link]
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ABL Technology. (n.d.). CAS 10250-59-6 Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. [Link]
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Tradeindia. (n.d.). Methyl-1,3-dimethyl-1h-pyrazole-5-carboxylate. [Link]
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Wokai. (n.d.). Safety Data Sheet. [Link]
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PubChemLite. (n.d.). Methyl 1,3-dimethyl-1h-pyrazole-5-carboxylate (C7H10N2O2). [Link]
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XiXisys. (2025). GHS 11 (Rev.11) SDS. [Link]
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ResearchGate. (2025). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Mol-Instincts. (n.d.). 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]
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J&K Scientific LLC. (2025). Fischer Esterification. [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
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PubChem. (n.d.). Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. [Link]
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ResearchGate. (2025). Esterification of pyrazole-3- and 4-carboxylic acids. [Link]
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KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
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ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Arkivoc. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. [Link]
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SpectraBase. (n.d.). 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid - Optional[MS (GC)] - Spectrum. [Link]
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PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. [Link]
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ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [Link]
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